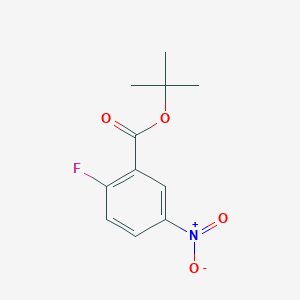

Tert-butyl 2-fluoro-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDUZCFVCPSEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625291 | |

| Record name | tert-Butyl 2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526218-22-4 | |

| Record name | tert-Butyl 2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to Tert-butyl 2-fluoro-5-nitrobenzoate

Executive Summary: this compound is a pivotal chemical intermediate whose strategic combination of functional groups—a reactive nitro moiety, a versatile fluoro substituent, and a sterically protective tert-butyl ester—renders it invaluable in modern organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its critical applications in pharmaceutical development, agrochemical formulation, and material science. Authored for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to serve as a definitive resource on this versatile building block.

In the landscape of medicinal chemistry and advanced material science, the efficiency and success of a synthetic campaign often hinge on the selection of appropriately functionalized starting materials. This compound (Figure 1) has emerged as a compound of significant interest due to its unique molecular architecture.

The molecule incorporates three key functional groups, each conferring distinct and synergistic reactivity:

-

The Fluoro Group: Positioned ortho to the ester, it acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis. The high electronegativity of fluorine can also modulate the electronic properties and metabolic stability of derivative compounds.[1]

-

The Nitro Group: This powerful electron-withdrawing group further activates the aromatic ring for SNAr reactions. Crucially, it serves as a synthetic handle that can be readily reduced to an amine, providing a vector for a vast array of subsequent chemical transformations, such as amide bond formation or diazotization.

-

The Tert-butyl Ester: This group serves as a robust protecting group for the carboxylic acid. Its steric bulk prevents unwanted reactions at the carbonyl center under many conditions, and it can be selectively removed (deprotected) under acidic conditions to unmask the carboxylic acid for further functionalization.[2] This dual role of protection and enhanced solubility is crucial for many applications.[2]

This guide delves into the essential technical details of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Structural Properties

This compound is a brown solid at room temperature.[2] Its structural and chemical properties are fundamental to its application in synthesis. A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂FNO₄ | [2][3][4][5] |

| Molecular Weight | 241.22 g/mol | [2][3][5] |

| CAS Number | 526218-22-4 | [2] |

| Appearance | Brown solid | [2] |

| Purity | ≥ 96% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis and Mechanistic Rationale

The most direct and common route to this compound is the esterification of its parent carboxylic acid, 2-fluoro-5-nitrobenzoic acid. This process is designed to be efficient and high-yielding, leveraging common laboratory reagents.

Recommended Synthesis Protocol

This protocol describes the tert-butylation of 2-fluoro-5-nitrobenzoic acid using di-tert-butyl dicarbonate, a standard and reliable method.

Materials:

-

2-Fluoro-5-nitrobenzoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-nitrobenzoic acid.

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane.

-

Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) to the solution.

-

Rationale: DMAP is a highly effective acylation catalyst that accelerates the reaction between the carboxylic acid and the Boc-anhydride.

-

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution at room temperature.

-

Rationale: (Boc)₂O serves as the source of the tert-butyl group. The reaction proceeds via a mixed anhydride intermediate, which is then attacked by the tert-butoxide generated in situ. Effervescence (CO₂ evolution) will be observed.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and destroy excess (Boc)₂O.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Rationale: The washing steps remove water-soluble byproducts and the DMAP catalyst.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate.[2] Its functional groups provide a predictable and powerful toolkit for molecular elaboration.

Role as a Trifunctional Synthetic Intermediate

The compound serves as a linchpin in multi-step syntheses, allowing for sequential and selective modification at three distinct points:

-

Nitro Group Reduction: The nitro group is readily reduced to an aniline using standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This unmasks a nucleophilic amino group, which is a gateway to amides, sulfonamides, ureas, and other structures prevalent in pharmaceuticals.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-ester and para-nitro group, can be displaced by a wide range of nucleophiles (N-based, O-based, S-based). This allows for the direct installation of complex side chains onto the aromatic ring.

-

Ester Deprotection: The tert-butyl ester can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the parent carboxylic acid. This allows for late-stage amide coupling or other carboxylate-specific reactions without disturbing other functional groups.

This trifecta of reactivity makes it a preferred building block for constructing complex molecular scaffolds, particularly in the development of new pharmaceuticals, agrochemicals, and advanced polymers.[2][6]

Application Pathway Diagram

Caption: Key synthetic transformations of the title compound.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a standard suite of analytical techniques is employed. While specific spectral data must be acquired experimentally, the expected results can be predicted from the structure:

-

¹H NMR: Will show characteristic signals for the tert-butyl group (a singlet integrating to 9H at ~1.6 ppm) and distinct aromatic protons with couplings influenced by the fluorine atom.

-

¹³C NMR: Will display signals for the quaternary carbons of the tert-butyl group, the ester carbonyl, and the six aromatic carbons, with C-F coupling constants being particularly diagnostic.

-

IR Spectroscopy: Will exhibit strong absorbances corresponding to the C=O stretch of the ester (~1720 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

-

Mass Spectrometry: Will show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) consistent with the molecular weight of 241.22 g/mol .

Spectroscopic data for the precursor, 2-fluoro-5-nitrobenzoic acid, is readily available for comparison.[7][8]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed. According to available Safety Data Sheets (SDS), this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[3][9] General advice includes consulting a physician if inhaled, ingested, or in case of significant skin or eye contact.[3] It is essential to consult the full SDS before handling this compound.[9]

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its predictable reactivity, combined with the stability afforded by the tert-butyl ester, makes it an exceptionally valuable intermediate for creating complex molecules. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of this compound's properties and potential is key to unlocking new synthetic possibilities and accelerating innovation.

References

- 2-FLUORO-5-NITRO-BENZOIC ACID TERT-BUTYL ESTER - Safety Data Sheet. (2022-08-11).

- MSDS of 2-Fluoro-5-nitro-benzoic acid tert-butyl ester.

- 2-Fluoro-5-nitro-benzoic acid tert-butyl ester - Chem-Impex.

- This compound | C11H12FNO4 | CID 22380964 - PubChem.

- tert-Butyl 5-fluoro-2-nitrobenzoate - ChemScene.

- tert-Butyl 2-fluoro-4-nitrobenzoate - Chem-Impex.

- 2-Fluoro-5-nitrobenzoic acid - Safety Data Sheet - ChemicalBook. (2025-07-26).

- 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum - ChemicalBook.

- 2-Fluoro-5-nitro-benzoic acid - SpectraBase.

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH.

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | C11H12FNO4 | CID 22380964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of Tert-butyl 2-fluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

Tert-butyl 2-fluoro-5-nitrobenzoate (CAS No. 526218-22-4) is a versatile building block in organic synthesis.[1] Its strategic importance stems from the unique interplay of its functional groups: the activating and directing effects of the nitro and fluoro substituents on the aromatic ring, and the protective and solubilizing nature of the tert-butyl ester. This combination makes it a valuable precursor for the synthesis of complex bioactive molecules.[1] The tert-butyl group, in particular, can enhance solubility and stability, which are critical considerations in drug development and formulation.[1] This guide will delve into the known physical properties of this compound and provide robust protocols for the determination of characteristics that are not yet extensively documented in scientific literature.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. While some experimental data for this compound is available from commercial suppliers, other key parameters lack extensive documentation.

General and Computational Data

Below is a summary of the currently available information for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₄ | Chem-Impex[1], PubChem[2] |

| Molecular Weight | 241.22 g/mol | Chem-Impex[1], PubChem[2] |

| Appearance | Brown solid | Chem-Impex[1] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[1] |

| CAS Number | 526218-22-4 | Chem-Impex[1] |

| XLogP3-AA | 2.7 | PubChem (Computed) |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | ChemScene (Computed)[3] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[4] |

| Rotatable Bond Count | 3 | PubChem (Computed) |

Experimental Data: Gaps and Methodologies

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is expected.

Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the brown solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Profile:

-

For a preliminary measurement, use a rapid heating rate (10-20 °C/min) to estimate the approximate melting point.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to within 20 °C of the estimated melting point, then reducing the heating rate to 1-2 °C/min.

-

-

Observation and Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Logical Workflow for Melting Point Determination

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

NO₂ Stretch (Nitro Group): Two strong absorption bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

-

C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Signals in their characteristic regions.

Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Measurement: Apply pressure to ensure good contact and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups.

Solubility Profile

The tert-butyl ester group is known to enhance solubility in organic solvents. [1]A systematic solubility study is crucial for applications in synthesis and formulation.

Protocol for Qualitative Solubility Determination:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

-

Procedure: To approximately 1 mL of each solvent in a test tube, add a small, measured amount of the compound (e.g., 10 mg).

-

Observation: Agitate the mixture and observe for dissolution at room temperature. If the compound dissolves, it is considered soluble. If not, gentle heating can be applied to assess solubility at elevated temperatures.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. [5]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [5]* Storage: Store in a tightly closed container in a cool, dry place, away from heat and incompatible materials. [1]Recommended storage is at 0-8 °C. [1]* First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal and materials chemistry. While a complete, publicly available dataset of its physical properties is currently lacking, this guide provides a framework for its characterization. By following the detailed protocols outlined herein, researchers can confidently determine the necessary physical and spectral data to advance their scientific endeavors. The synthesis of this and related compounds is an active area of research, and it is anticipated that a more comprehensive experimental profile will emerge in the literature over time.

References

-

PubChem. This compound. [Link]

-

USA Chemical Suppliers. 2-fluoro-5-nitrobenzoic acid suppliers USA. [Link]

-

PubChem. Tert-butyl 2-fluoro-4-nitrobenzoate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Tert-butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

An In-depth Technical Guide to the Solubility of Tert-butyl 2-fluoro-5-nitrobenzoate

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-fluoro-5-nitrobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is critical for optimizing reaction conditions, formulation development, and ensuring bioavailability.[1] This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the implications of this data in a research and development context.

Introduction: The Significance of this compound

This compound (C₁₁H₁₂FNO₄, Molar Mass: 241.22 g/mol ) is a versatile building block in organic synthesis.[1] Its structure, featuring a nitro group and a fluorine atom on the benzene ring, makes it a valuable precursor for a variety of more complex molecules.[1] The tert-butyl ester group provides steric hindrance and can be readily cleaved under specific conditions, offering a strategic advantage in multi-step syntheses.[1] This compound and its isomers are utilized in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Given its pivotal role, a thorough understanding of its physical properties, particularly its solubility in various solvents, is paramount for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1] |

| Molar Mass | 241.22 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| CAS Number | 526218-22-4 | [1] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For this compound, a moderately polar molecule, its solubility will be dictated by a balance of several factors:

-

Polarity: The presence of the nitro group (NO₂) and the fluoro group (F) introduces significant polarity to the aromatic ring. The ester group also contributes to the overall polarity.

-

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

-

Van der Waals Forces: The nonpolar tert-butyl group and the benzene ring contribute to van der Waals interactions.

The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions are overcome by solute-solvent interactions, leading to dissolution. The thermodynamics of this process, including the enthalpy and entropy of mixing, ultimately dictate the equilibrium solubility.

Experimental Determination of Solubility: The Gold Standard Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Causality Behind Experimental Choices

The shake-flask method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium, providing a more accurate and reproducible measure of solubility compared to kinetic methods. The use of a constant temperature bath is crucial as solubility is highly temperature-dependent. The extended equilibration time ensures that the dissolution process has reached a steady state. Subsequent analysis by a validated analytical technique like UV-Vis spectroscopy or HPLC is essential for accurate quantification.

Detailed Step-by-Step Methodology

Objective: To determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, >96% purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate within a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: If necessary, dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the concentration of this compound in the diluted solution using a pre-validated UV-Vis or HPLC method.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the results in appropriate units (e.g., g/L, mg/mL, or mol/L).

Self-Validating System

To ensure the trustworthiness of the results, the following controls should be implemented:

-

Time to Equilibrium Study: In a preliminary experiment, measure the concentration of the dissolved compound at different time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium is indeed reached within the chosen timeframe.

-

Multiple Replicates: Perform the solubility determination in at least triplicate for each solvent to assess the precision of the method.

-

Purity of Compound: The purity of the this compound should be confirmed by a suitable analytical method (e.g., HPLC, NMR) prior to the solubility studies.

Analytical Quantification

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the concentration of a chromophoric compound like this compound.

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity, making it the preferred method, especially for complex matrices or when high accuracy is required.

Protocol:

-

Method Development: Develop an isocratic or gradient HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to create a calibration curve.

-

Sample Analysis: Inject a known volume of the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the peak area of the analyte in the sample chromatogram and use the calibration curve to calculate the concentration.

Expected Solubility Trends and Data Presentation

Table 2: Predicted Qualitative Solubility and Rationale

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 6.6 | High | Polar protic solvent, capable of hydrogen bonding with the solute. |

| Ethanol | 5.2 | High | Similar to methanol, a polar protic solvent. |

| Acetone | 5.4 | High | Polar aprotic solvent with a significant dipole moment. |

| Ethyl Acetate | 4.3 | Moderate | Moderately polar aprotic solvent. |

| Dichloromethane | 3.4 | Moderate | Aprotic solvent with moderate polarity. |

| Acetonitrile | 6.2 | High | Highly polar aprotic solvent. |

| Hexane | 0.0 | Low | Nonpolar solvent, poor interaction with the polar functional groups of the solute. |

| Water | 9.0 | Low | Although highly polar, the nonpolar tert-butyl group and aromatic ring will limit solubility. |

The experimentally determined quantitative data should be summarized in a clear and concise table for easy comparison.

Table 3: Experimentally Determined Solubility of this compound at 25 °C (Template)

| Solvent | Solubility (g/L) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value | Experimental Value |

| Acetone | Experimental Value | Experimental Value | Experimental Value |

| Ethyl Acetate | Experimental Value | Experimental Value | Experimental Value |

| Dichloromethane | Experimental Value | Experimental Value | Experimental Value |

| Acetonitrile | Experimental Value | Experimental Value | Experimental Value |

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Shake-Flask Solubility Determination Workflow.

Caption: Analytical Quantification Workflows.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By following the detailed protocols and adhering to the principles of scientific integrity, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective use of this important chemical intermediate in drug discovery, agrochemical development, and materials science. The provided methodologies can be adapted for the solubility determination of other solid compounds, serving as a foundational resource for any chemistry research laboratory.

References

-

Chem-Impex. (n.d.). 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. Retrieved from [Link]

-

Chem-Impex. (n.d.). tert-Butyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Tert-butyl 2-fluoro-5-nitrobenzoate

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Tert-butyl 2-fluoro-5-nitrobenzoate (CAS No. 526218-22-4). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. Given the limited publicly available toxicological data for this specific molecule, this document synthesizes information from various sources and advocates for a cautious approach, treating the compound as potentially hazardous until more comprehensive data is available.

Chemical Identity and Physical Properties

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluoro group, a nitro group, and a tert-butyl ester, imparts specific reactivity and stability characteristics that are valuable in medicinal chemistry.[1]

| Property | Value | Source(s) |

| CAS Number | 526218-22-4 | [1][2][3] |

| Molecular Formula | C11H12FNO4 | [1][2][3][4] |

| Molecular Weight | 241.22 g/mol | [1][2][3][4] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Solubility | No data available | [3] |

| Decomposition Temp. | No data available | [3] |

Hazard Identification and Classification

As of the latest review, this compound does not have a harmonized classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, based on the known hazards of structurally similar compounds, such as other nitroaromatics and fluorinated benzoic acid derivatives, a precautionary approach is warranted.

Inferred Potential Hazards:

-

Skin and Eye Irritation: A common hazard for substituted benzoic acids and their esters.[5][6]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6]

-

Allergic Skin Reaction: Prolonged or repeated exposure may cause sensitization in susceptible individuals.[3][7]

-

Toxicity: The toxicological properties have not been thoroughly investigated.[3][8]

Due to the lack of comprehensive data, it is prudent to handle this compound with the same precautions as a substance with unknown but potentially significant hazards.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[9] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[10]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]

Personal Protective Equipment (PPE) Workflow

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure. The following diagram illustrates a decision-making workflow for appropriate PPE selection.

Caption: PPE Selection Workflow for Handling this compound.

Safe Handling and Storage

Handling Protocol

-

Preparation: Before handling, review this safety guide and the available Safety Data Sheets.[2][3] Ensure all necessary engineering controls and PPE are in place.

-

Dispensing: Avoid creating dust. Use appropriate tools for transferring the solid. If weighing, do so in a fume hood or a ventilated balance enclosure.

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[9][10] Contaminated work clothing should not be allowed out of the workplace.[11]

-

Clothing: Remove and wash contaminated clothing before reuse.[5]

Storage Conditions

-

Temperature: Store in a cool, well-ventilated place. Some suppliers recommend storage at 0-8 °C.[1]

-

Container: Keep the container tightly closed in a dry place.[6][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

-

Moisture: Avoid moisture.[3]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is crucial in the event of an exposure.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [2][3][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation develops. | [2][3][6] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. | [2][3][5][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [2] |

Accidental Release (Spill) Response

The following workflow outlines the steps to be taken in the event of a spill.

Caption: Emergency Response Workflow for a Spill of this compound.

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Conditions to Avoid: Avoid moisture.[3]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

-

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may be formed.[3] This could include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[6][7]

Toxicological and Ecological Information: Acknowledging Data Gaps

A significant challenge in assessing the risk of this compound is the lack of comprehensive toxicological and ecological data. Many supplier safety data sheets explicitly state "no data available" for acute toxicity, skin corrosion/irritation, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[2][3][8]

Causality and Prudence: The presence of a nitroaromatic functional group is a structural alert for potential mutagenicity and other long-term health effects. The fluoro-substituent can alter metabolic pathways, potentially leading to the formation of reactive intermediates. Without empirical data, a conservative approach is the only scientifically defensible one. Researchers must assume the compound is toxic and handle it accordingly.

Recommendations for Further Study:

-

In vitro mutagenicity assays (e.g., Ames test) should be conducted to assess the genotoxic potential.

-

Acute toxicity studies (oral, dermal, inhalation) are needed to establish a baseline for hazard classification.

-

Skin and eye irritation studies would provide essential data for refining PPE requirements.

Ecological data regarding persistence, degradability, and bioaccumulation potential is also absent.[8] Therefore, releases to the environment must be strictly avoided.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste material in clearly labeled, sealed containers.[9] Do not mix with other waste streams.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] A common method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Conclusion

This compound is a valuable research chemical with an incomplete safety profile. This guide emphasizes the importance of a robust safety culture, prioritizing engineering controls, consistent use of appropriate PPE, and adherence to strict handling and disposal protocols. The causality behind these recommendations is rooted in a precautionary principle, acknowledging the potential hazards inferred from the compound's chemical structure in the absence of complete toxicological data. It is the responsibility of every researcher to handle this and all research chemicals with the utmost care and respect for the unknown.

References

-

This compound | C11H12FNO4 | CID 22380964. PubChem. [Link]

-

MSDS of 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. Capot Chemical Co., Ltd. [Link]

-

tert-Butyl 2-fluoro-4-nitrobenzoate | C11H12FNO4 | CID 10243388. PubChem. [Link]

-

SAFETY DATA SHEET. United Initiators. [Link]

-

SAFETY DATA SHEET. United Initiators. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | C11H12FNO4 | CID 22380964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Fluoro-5-nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. united-initiators.com [united-initiators.com]

Tert-butyl 2-fluoro-5-nitrobenzoate stability and storage

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-fluoro-5-nitrobenzoate

Introduction

This compound is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a sterically hindered tert-butyl ester, an electron-withdrawing nitro group, and a reactive fluoro substituent, provides a unique combination of reactivity and stability.[1] The tert-butyl ester group, for instance, is known to enhance solubility and stability, which is crucial for many applications.[1] However, the interplay of these functional groups also dictates the compound's susceptibility to various degradation pathways. For researchers, scientists, and drug development professionals, a comprehensive understanding of its stability profile is not merely a matter of compliance but a prerequisite for ensuring the integrity of experimental outcomes, the viability of synthetic routes, and the safety of manufactured products.

This guide provides a detailed examination of the chemical stability, optimal storage conditions, and potential degradation pathways of this compound. Moving beyond a simple recitation of storage temperatures, we will explore the underlying chemical principles that govern its stability and provide field-proven protocols for its assessment.

Section 1: Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before delving into its stability. These characteristics influence its handling, reactivity, and analytical detection.

| Property | Value | Source(s) |

| CAS Number | 526218-22-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1][2] |

| Molecular Weight | 241.22 g/mol | [1][2] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Recommended Storage | 0-8 °C | [1][3] |

graph "tert_butyl_2_fluoro_5_nitrobenzoate_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent nodes F [label="F", pos="-2.0,1.0!", fontcolor="#202124"]; N [label="N", pos="2.0,1.0!", fontcolor="#202124"]; O1_N [label="O", pos="2.8,0.4!", fontcolor="#EA4335"]; O2_N [label="O", pos="2.8,1.6!", fontcolor="#EA4335"]; plus [label="+", pos="2.0,1.4!"]; minus [label="-", pos="2.8,0.0!"];

C_ester [label="C", pos="-0.1,2.5!", fontcolor="#202124"]; O_ester1 [label="O", pos="-0.1,3.5!", fontcolor="#EA4335"]; O_ester2 [label="O", pos="1.0,2.5!", fontcolor="#EA4335"]; C_tert [label="C", pos="2.2,2.5!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="2.2,3.7!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="3.2,1.9!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="3.2,3.1!", fontcolor="#202124"];

// Substituent bonds C2 -- F; C6 -- N; N -- O1_N; N -- O2_N [style=dashed]; C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

// Labels for clarity ring [label="C₁₁H₁₂FNO₄", pos="0,-2.5!", fontsize=12, fontcolor="#5F6368"]; }

Caption: Chemical Structure of this compound.

Section 2: Chemical Stability Profile

The stability of this compound is a function of its constituent parts. While generally stable under recommended conditions, it is susceptible to degradation under specific environmental stresses.[4][5]

Theoretical Assessment of Stability

-

Tert-butyl Ester: This group is known for its steric bulk, which provides significant protection against nucleophilic attack (e.g., base-mediated hydrolysis) compared to less hindered esters like methyl or ethyl esters. However, it is inherently sensitive to strong acids, which can readily cleave it via a carbocation mechanism.[6]

-

Nitro Group: As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also a chromophore, suggesting potential photosensitivity. Furthermore, nitroaromatic compounds can undergo thermal decomposition, a process that can be complex and autocatalytic.[7][8]

-

Fluoro Group: The fluorine atom is highly electronegative and can influence the reactivity of the adjacent ester group and the aromatic ring. Its presence can affect the rate of hydrolysis and other degradation reactions.

Potential Degradation Pathways

Understanding the likely routes of degradation is fundamental to designing robust stability studies and defining appropriate storage conditions.

-

Hydrolytic Degradation:

-

Acid-Catalyzed Hydrolysis: This is the most probable degradation pathway. Strong acidic conditions will protonate the carbonyl oxygen, making the ester susceptible to cleavage, releasing 2-fluoro-5-nitrobenzoic acid and a stable tert-butyl cation (which rapidly becomes isobutene and water).[6]

-

Base-Catalyzed Hydrolysis: While the tert-butyl group offers steric hindrance, strong basic conditions over extended periods or at elevated temperatures could lead to saponification, yielding the corresponding carboxylate salt.

-

Neutral Hydrolysis: Under neutral pH conditions at ambient temperature, hydrolysis is expected to be very slow.

-

-

Thermal Degradation: The thermal decomposition of nitroaromatic compounds is a known hazard and can proceed through various mechanisms, including the homolysis of the C-NO₂ bond.[7][9] This process can generate reactive radical species and gaseous decomposition products like nitrogen oxides (NOx).[5] While stable under normal conditions, exposure to high temperatures should be strictly avoided.[4]

-

Photodegradation: The presence of the nitroaromatic system suggests a potential for photosensitivity. The ICH Q1B guidelines provide a standardized approach for evaluating the photostability of drug substances.[10][11] Exposure to light, particularly UV radiation, could lead to the formation of degradation products through complex radical pathways or rearrangements.

-

Reductive Degradation: The nitro group can be reduced to an amino group (forming tert-butyl 5-amino-2-fluorobenzoate) in the presence of reducing agents. This is a common synthetic transformation but represents a degradation pathway if unintended.

Caption: Potential Degradation Pathways of this compound.

Chemical Incompatibilities

To prevent degradation and ensure safety, the compound should not be stored with or exposed to:

-

Strong Oxidizing Agents: These can react exothermically with the organic structure.[4][5]

-

Strong Acids: Will catalyze the hydrolysis of the tert-butyl ester.[6][12]

-

Strong Bases: May induce hydrolysis over time.

-

Reducing Agents: Can reduce the nitro group.

Section 3: Recommended Storage and Handling

Proper storage and handling are critical to maintaining the purity and integrity of this compound.

Optimal Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:

-

Temperature: Store refrigerated at 0-8 °C.[1] This minimizes the rate of any potential thermal or hydrolytic degradation.

-

Atmosphere: Store in a tightly closed container.[13][14] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and oxygen.

-

Light: Protect from light. Store in an opaque or amber container to prevent photodegradation.

-

Location: Keep in a dry, well-ventilated area away from incompatible substances.[4][13]

Safe Handling Procedures

Standard laboratory safety protocols should be followed:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][14]

-

Avoid generating dust during handling.[13]

-

In case of a spill, sweep up the material, place it in a suitable disposal container, and clean the area, avoiding dust generation.[13]

Section 4: Experimental Protocols for Stability Assessment

The following protocols provide a framework for a comprehensive stability assessment. The causality behind these experimental choices is to subject the molecule to stress conditions that are slightly more aggressive than it would likely encounter during its lifecycle, thereby identifying potential degradation pathways and validating the analytical method's ability to detect them.

Caption: Experimental Workflow for a Forced Degradation Study.

Protocol 4.1: Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 1N HCl.

-

Heat at 60°C for 8 hours.

-

Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.

-

Rationale: Elevated temperature accelerates the acid-catalyzed cleavage of the tert-butyl ester.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

-

Keep at room temperature for 24 hours.

-

Neutralize with 0.1N HCl and dilute to ~0.1 mg/mL.

-

Rationale: Milder conditions are used initially due to the potential for multiple reactions on the activated aromatic ring.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to ~0.1 mg/mL.

-

Rationale: Tests the compound's susceptibility to oxidation, a common degradation pathway.

-

-

Thermal Degradation:

-

Solution: Heat the stock solution at 60°C for 48 hours.

-

Solid State: Place a small amount of the solid compound in an oven at 60°C for 48 hours. Then, dissolve and dilute to ~0.1 mg/mL.

-

Rationale: Assesses both solution and solid-state thermal stability.

-

-

Photostability:

-

Expose a thin layer of the solid compound and a solution (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines.[10] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][11]

-

Simultaneously, run a dark control sample (wrapped in aluminum foil) under the same temperature conditions.[15]

-

After exposure, dissolve/dilute the samples to ~0.1 mg/mL.

-

Rationale: Provides a standardized assessment of light sensitivity.

-

-

Control Sample: Dilute the stock solution to ~0.1 mg/mL without subjecting it to any stress.

Protocol 4.2: Stability-Indicating Analytical Method (HPLC-UV)

Objective: To separate the parent compound from all potential degradation products generated during the forced degradation study.

Methodology:

-

Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-19 min: 90% to 30% B

-

19-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or PDA scan from 200-400 nm).

-

Injection Volume: 10 µL.

System Validation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples where it is present.

Conclusion

This compound is a robust synthetic intermediate when handled and stored correctly. Its primary vulnerabilities are acid-catalyzed hydrolysis and potential degradation under high heat or prolonged light exposure. The recommended storage condition of 0-8 °C in a tightly sealed, light-protected container is critical for preserving its chemical integrity.[1] By employing systematic stability studies, such as the forced degradation protocol outlined herein, researchers can confidently ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

-

WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (1993). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

MSDS of 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. (n.d.). Chembase. Retrieved from [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. (2007). Google Patents.

-

Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (2025). Springer. Retrieved from [Link]

-

Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025). ResearchGate. Retrieved from [Link]

-

Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (1995). ACS Publications. Retrieved from [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA. Retrieved from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. Retrieved from [Link]

-

FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. (n.d.). Caron Scientific. Retrieved from [Link]

-

Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Fluoro-5-nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. caronscientific.com [caronscientific.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. echemi.com [echemi.com]

- 15. q1scientific.com [q1scientific.com]

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-fluoro-5-nitrobenzoate

Introduction: Strategic Importance of a Key Building Block

Tert-butyl 2-fluoro-5-nitrobenzoate (CAS No. 526218-22-4) is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring an ortho-fluorine substituent, a meta-nitro group, and a sterically demanding tert-butyl ester, makes it a highly valuable precursor for the synthesis of complex bioactive molecules and advanced polymers.[1] The fluorine atom can act as a handle for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group can be readily reduced to an amine, opening pathways to a diverse array of heterocyclic scaffolds. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, prized for its stability across a wide range of nucleophilic and reductive conditions, yet easily cleaved under mild acidic treatment.[2]

The primary challenge in its synthesis lies in the esterification of the parent 2-fluoro-5-nitrobenzoic acid with tert-butanol. Direct acid-catalyzed methods, such as the classic Fischer-Speier esterification, are often inefficient for tertiary alcohols due to the high propensity of the intermediate tert-butyl carbocation to undergo elimination to form isobutylene.[3] This guide provides a detailed examination of modern, efficient synthetic strategies, focusing on a field-proven catalytic protocol that overcomes these traditional limitations.

An Overview of Synthetic Strategies

The synthesis of tert-butyl esters from carboxylic acids requires careful consideration of the substrate's reactivity and the stability of the tert-butyl group. Several methodologies can be considered, each with distinct advantages and drawbacks.

-

Fischer-Speier Esterification: This equilibrium-controlled reaction involves heating the carboxylic acid and alcohol with a strong acid catalyst (e.g., H₂SO₄).[4] For tertiary alcohols like tert-butanol, the harsh acidic conditions and elevated temperatures favor E1 elimination, leading to low yields of the desired ester.[3]

-

Acyl Chloride Intermediate: A two-step approach where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride is then reacted with tert-butanol, typically in the presence of a non-nucleophilic base. While effective, this adds a step to the synthesis and involves handling moisture-sensitive and corrosive intermediates.

-

Mitsunobu Reaction: This powerful reaction enables the conversion of primary and secondary alcohols to esters under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[6][7] It proceeds with a clean inversion of stereochemistry at the alcohol center.[8][9] While applicable, it requires stoichiometric amounts of reagents, leading to byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.

-

Modern Catalytic tert-Butylation: Recent advancements have introduced highly efficient catalytic methods for the direct tert-butylation of carboxylic acids. A standout approach utilizes a catalytic amount of a strong Brønsted acid, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[2][10][11] This method is characterized by its mild conditions, high yields, operational simplicity, and safety, making it the recommended strategy.[12]

Recommended Synthetic Protocol: Tf₂NH-Catalyzed tert-Butylation

This section details a highly efficient and reliable protocol for the synthesis of this compound, adapted from leading methodologies in modern organic synthesis.[10] The procedure is designed to be self-validating through rigorous purification and characterization.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Fluoro-5-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 1.85 g | 10.0 | 1.0 |

| tert-Butyl Acetate (t-BuOAc) | C₆H₁₂O₂ | 116.16 | 100 mL | - | Solvent |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | C₂HF₆NO₄S₂ | 281.15 | 141 mg | 0.5 | 0.05 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 5 mL | - | Solvent |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 100 mL | - | Quench |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzoic acid (1.85 g, 10.0 mmol).

-

Solvent Addition: Add tert-butyl acetate (100 mL). Cool the resulting suspension to 0 °C in an ice-water bath.

-

Catalyst Preparation: In a separate vial, dissolve bis(trifluoromethanesulfonyl)imide (141 mg, 0.5 mmol) in dichloromethane (5 mL).

-

Catalyst Addition: Slowly add the Tf₂NH solution dropwise to the cooled, stirring suspension in the reaction flask.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing chilled saturated aqueous sodium bicarbonate solution (100 mL) with vigorous stirring to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a brown solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.[1]

Trustworthiness: Product Validation

To ensure the integrity of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and the presence of the tert-butyl and fluoro-nitro-aromatic moieties.

-

HPLC Analysis: To determine the purity of the final compound (expected to be ≥96%).[1]

-

Mass Spectrometry (MS): To confirm the molecular weight (241.22 g/mol ).[13]

Mechanistic Insights and Workflow Visualization

The success of the recommended protocol hinges on the unique interplay between the superacid catalyst and the tert-butyl acetate reagent.

Causality Behind Experimental Choices:

-

Tf₂NH as Catalyst: Bis(trifluoromethanesulfonyl)imide is a highly acidic (pKa ≈ -12) yet non-oxidizing Brønsted acid. Its role is to protonate the ester carbonyl of tert-butyl acetate, generating a highly electrophilic tert-butyl cation equivalent in situ. This occurs under much milder conditions than those required with traditional acids like H₂SO₄, thereby suppressing the elimination of the tert-butyl cation to isobutylene.

-

tert-Butyl Acetate as Reagent and Solvent: Using t-BuOAc in large excess serves the dual purpose of being the tert-butyl donor and the reaction medium. This high concentration drives the equilibrium towards product formation, in accordance with Le Châtelier's principle.

-

Low Temperature (0 °C): Conducting the reaction at a reduced temperature further disfavors the E1 elimination side reaction, ensuring that the tert-butyl cation reacts preferentially with the carboxylate nucleophile.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, validated product.

Caption: Workflow for the catalytic synthesis of this compound.

References

- A simple and powerful tert-butylation of carboxylic acids and alcohols. Vertex AI Search.

- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect.

- Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.

- 2-Fluoro-5-nitrobenzoic acid 98. Sigma-Aldrich.

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Who we serve.

- 2-Fluoro-5-nitrobenzoic acid. Ossila.

- Mitsunobu reaction. Wikipedia.

- Mitsunobu Reaction. Organic-chemistry.org.

- 2-Fluoro-5-nitro-benzoic acid tert-butyl ester. Chem-Impex.

- tert-Butyl 5-fluoro-2-nitrobenzo

- Mitsunobu Reaction. Organic Chemistry Portal.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Fischer–Speier esterific

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 13. chemscene.com [chemscene.com]

The Strategic Utility of Tert-butyl 2-fluoro-5-nitrobenzoate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-fluoro-5-nitrobenzoate has emerged as a highly versatile and strategic building block in contemporary organic synthesis. Its unique trifunctional architecture—comprising a sterically demanding tert-butyl ester, a reactive nitro group, and a selectively displaceable fluorine atom—offers a powerful toolkit for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of the core reactivity, mechanistic underpinnings, and practical applications of this compound, with a focus on its role in pharmaceutical and agrochemical research. Detailed, field-proven protocols for its synthesis and subsequent transformations are presented, underscoring its value as a cornerstone intermediate for creating diverse and high-value chemical entities.

Introduction: A Multifaceted Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of its starting materials. This compound (Compound 1 ) is a prime example of a building block designed for versatility and control.[1][2] Its structure is a deliberate convergence of three key functional groups, each imparting distinct and advantageous properties:

-

The Activated Aromatic Ring: The presence of a strongly electron-withdrawing nitro group renders the aromatic ring electron-deficient. This electronic profile is the primary driver for the molecule's principal reactivity: nucleophilic aromatic substitution (SNAr).

-

The Fluorine Leaving Group: Positioned ortho to the ester, the fluorine atom serves as an excellent leaving group in SNAr reactions. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. This often allows for milder reaction conditions compared to other halogens.

-

The Tert-butyl Ester Protecting Group: This bulky ester group serves two critical functions. First, it acts as a robust protecting group for the carboxylic acid, preventing its participation in undesired side reactions. Second, its steric hindrance can influence the regioselectivity of certain reactions and often enhances the solubility of intermediates in organic solvents.[2] It is notably stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to unmask the carboxylic acid for further derivatization.

This combination makes this compound a valuable precursor for a wide range of substituted aromatic compounds, particularly in the synthesis of pharmaceuticals and agrochemicals where precise functionalization is paramount.[1][2]

Synthesis of the Building Block

The preparation of this compound is a straightforward process that begins with the nitration of 3-fluorobenzoic acid. This is followed by the esterification of the resulting 2-fluoro-5-nitrobenzoic acid.

Step 1: Nitration of 3-Fluorobenzoic Acid

The synthesis of the precursor, 2-fluoro-5-nitrobenzoic acid, involves the regioselective nitration of 3-fluorobenzoic acid. The directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) groups synergize to favor the introduction of the nitro group at the C2 and C5 positions. However, the position para to the fluorine and ortho to the carboxylic acid (C5) is sterically and electronically favored.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid [3]

-

Reaction Setup: In a flask cooled to 0 °C, 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) is dissolved in concentrated sulfuric acid (50 mL).

-

Nitration: Fuming nitric acid (e.g., 4.7 g, 67 mmol) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional hour.

-

Workup and Isolation: The reaction mixture is carefully poured into 750 mL of water, leading to the precipitation of the product. The solid is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-fluoro-5-nitrobenzoic acid, typically as a light yellow solid. Yields are often high, in the range of 93-97%.[3]

Step 2: Tert-butyl Esterification

With the carboxylic acid in hand, the final step is the introduction of the tert-butyl ester. A common and effective method involves the reaction of the acid with a tert-butyl source under acidic catalysis.

Experimental Protocol: Synthesis of this compound

This protocol is based on established esterification procedures for nitrobenzoic acids.

-

Reaction Setup: 2-Fluoro-5-nitrobenzoic acid (1.0 eq) is dissolved in an inert solvent such as toluene or dichloromethane.

-

Esterification: A catalytic amount of a strong acid, such as polyfluoroalkanesulfonic acid (e.g., 2-10 mol%), is added.[4] The solution is heated to approximately 60-100 °C.

-

Addition of Tert-butyl source: A suitable source of the tert-butyl group, such as tert-butanol or isobutylene, is introduced to the reaction mixture.

-

Reaction Monitoring and Workup: The reaction is monitored by TLC or HPLC for the consumption of the starting acid. Upon completion, the reaction is cooled, washed with an aqueous bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, activated by the nitro group, greatly facilitates the displacement of the fluoride by a wide range of nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom (C2). This is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, a good leaving group in this context.

This process allows for the facile formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Sources

- 1. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. WO2008152217A3 - Process for preparing 2-(n-butyl)-5-nitrobenzofuran - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Applications of Tert-butyl 2-fluoro-5-nitrobenzoate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 2-fluoro-5-nitrobenzoate, a versatile building block in modern medicinal chemistry. We will delve into its chemical properties, reactivity, and, most importantly, its strategic applications in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique attributes for the efficient construction of novel therapeutics. Particular focus is given to its role in the synthesis of benzoxazepinone-based WDR5 inhibitors, a promising new class of anti-cancer agents.

Introduction: The Strategic Advantage of a Multifunctional Building Block

This compound has emerged as a reagent of significant interest in medicinal chemistry due to its unique combination of functional groups.[1] The presence of an electron-withdrawing nitro group, a labile fluorine atom, and a sterically bulky tert-butyl ester provides a powerful toolkit for the synthetic chemist.[1] This strategic arrangement of functionalities allows for selective and efficient chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules.[1] Its applications span various therapeutic areas, with a notable impact on the development of anti-inflammatory drugs and oncology candidates.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 526218-22-4 | Chem-Impex[1] |

| Molecular Formula | C₁₁H₁₂FNO₄ | Chem-Impex[1] |

| Molecular Weight | 241.22 g/mol | Chem-Impex[1] |

| Appearance | Brown solid | Chem-Impex[1] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[1] |

The key to the utility of this compound lies in its reactivity, which is dominated by the interplay between the fluoro and nitro groups on the aromatic ring. The strong electron-withdrawing nature of the nitro group, positioned para to the fluorine atom, significantly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .[2] This makes the fluorine atom an excellent leaving group, readily displaced by a variety of nucleophiles.

The tert-butyl ester serves a dual purpose. Firstly, it acts as a protecting group for the carboxylic acid, preventing its interference in reactions targeting the aromatic ring. Secondly, its steric bulk can influence the regioselectivity of certain reactions and enhance the solubility of intermediates in organic solvents.

Core Application: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound in medicinal chemistry is as an electrophilic partner in SNAr reactions. This powerful C-N and C-O bond-forming reaction is a cornerstone of modern drug discovery, enabling the facile introduction of diverse functionalities onto an aromatic scaffold.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized by the electron-withdrawing nitro group.[2]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the substituted product.[2]

Sources